N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both furan and benzo[d]thiazole moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the furan-3-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole core with a furan-3-ylmethyl halide under basic conditions.
Attachment of the 2-methoxyethyl group: This can be done by reacting the intermediate with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and a suitable electrophile.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride).
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide has been investigated for various scientific research applications, including:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzo[d]thiazole moieties may facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide include other benzo[d]thiazole derivatives with different substituents. For example:
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with the furan ring attached at the 2-position.
N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-9-7-18(10-12-6-8-21-11-12)16(19)15-17-13-4-2-3-5-14(13)22-15/h2-6,8,11H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKSGAYCHMSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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